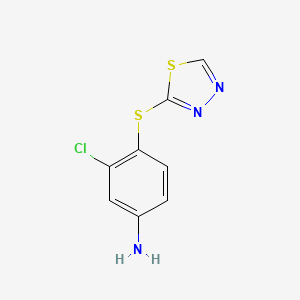

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiourea compounds, such as AFMT, is a topic of ongoing research. Urea and thiourea represent well-established privileged structures in medicinal and synthetic chemistry . These structural motifs constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties .

Molecular Structure Analysis

The molecular structure of AFMT includes a thiourea moiety, which plays a central role in medicinal chemistry thanks to the possibility of establishing stable hydrogen bonds with recognition elements of biological targets, such as proteins, enzymes, and receptors .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

A variety of thiourea derivatives, including those structurally related to 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, have been synthesized and characterized for their potential applications in various fields of scientific research. For instance, thiourea derivatives have been synthesized and explored for their biological activities, such as antibacterial, antifungal, and antitumor properties. They have also been assessed for their ability to interact with DNA, demonstrating potential as anticancer agents. The synthesis processes often involve the reaction of amine groups with isothiocyanates to produce thioureas, which are then characterized by spectroscopic techniques and sometimes by single crystal X-ray analysis to ascertain their structure and potential functional applications (S. Hussain et al., 2020; L. Duan et al., 2010).

Biological Activities and Therapeutic Potentials

The biological activities of thiourea derivatives, including antimicrobial, antiviral, and antitumor effects, are of significant interest. For example, certain thiourea compounds have shown promising results in screening against various bacterial strains and have demonstrated high free radical scavenging abilities, indicating antioxidant potential. Moreover, thiourea derivatives have been explored for their potential in anti-intestinal nematode treatments, highlighting their therapeutic applications (S. Hussain et al., 2020; L. Duan et al., 2010).

Green Synthesis Approaches

The development of environmentally friendly synthesis methods for thiourea derivatives is an area of active research. A green synthesis approach utilizing solar energy has been reported for the synthesis of symmetrical N, N′-disubstituted thiourea derivatives in water, showcasing an operationally simple and energy-saving methodology that avoids the use of hazardous thiophosgene (Priyanka P. Kumavat et al., 2013).

Photophysical and Photochemical Properties

Thiourea derivatives have been investigated for their photophysical properties, with some studies focusing on the development of fluorescent sensors. These sensors can detect biologically relevant anions, demonstrating the versatility of thiourea compounds in analytical chemistry and biological sensing applications (Emma B. Veale et al., 2009).

Propiedades

IUPAC Name |

1-amino-3-(2-fluoro-5-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3S/c1-5-2-3-6(9)7(4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALMGESSCNQKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)

![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)

![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)

![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)